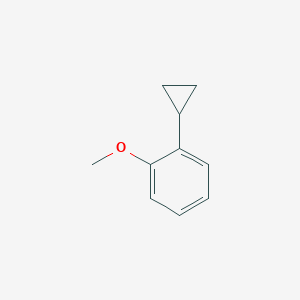

1-Cyclopropyl-2-methoxybenzene

Description

Significance of Aryl-Substituted Cyclopropanes in Modern Organic Synthesis

Aryl-substituted cyclopropanes are a class of compounds that have garnered considerable attention in contemporary organic synthesis. The cyclopropyl (B3062369) group, the smallest cycloalkane, possesses unique structural and electronic properties stemming from its significant ring strain. unl.pt This strain results in the C-C bonds having a higher p-character, allowing the cyclopropyl group to engage in conjugation with adjacent π-systems, such as an aromatic ring. unl.pt Consequently, the cyclopropyl group can act as an electron-donating group, activating the attached phenyl ring. unl.pt

The unique reactivity of aryl-substituted cyclopropanes makes them versatile building blocks in the synthesis of more complex molecules. researchgate.netrsc.org They can undergo a variety of transformations, including ring-opening reactions that lead to synthetically useful 1,3-difunctionalized products. rsc.orgresearchgate.net These reactions take advantage of the inherent ring strain of the cyclopropane (B1198618) moiety. rsc.org Moreover, arylcyclopropanes are prevalent structural motifs in numerous natural products and biologically active compounds, making their synthesis and manipulation a key focus in medicinal chemistry. unl.ptresearchgate.net The introduction of a cyclopropyl group can enhance the potency of drug candidates, provide conformational stability, and improve pharmacokinetic properties. acs.org

The development of new synthetic methods for accessing arylcyclopropanes, such as palladium-catalyzed cross-coupling reactions, has further expanded their utility. organic-chemistry.org These methods allow for the efficient formation of the cyclopropyl-aryl bond, providing access to a wide range of substituted derivatives. organic-chemistry.org

Electronic and Steric Modulations by Methoxy (B1213986) and Cyclopropyl Groups on Aromatic Systems

The electronic and steric properties of an aromatic system are significantly influenced by the nature of its substituents. In the case of 1-cyclopropyl-2-methoxybenzene, both the cyclopropyl and methoxy groups exert considerable electronic and steric effects on the benzene (B151609) ring.

The cyclopropyl group, as mentioned earlier, also functions as an electron-donating group. unl.pt The Walsh orbitals of the cyclopropane ring can overlap with the π-system of the benzene ring, leading to conjugation and stabilization of adjacent positive charges. edubull.com This ability to donate electron density makes the cyclopropyl group an activating substituent, similar to the methoxy group. The steric bulk of the cyclopropyl group is also a significant factor, influencing the conformation of the molecule and potentially hindering reactions at the adjacent ortho position. unl.pt

The combined presence of both a methoxy and a cyclopropyl group on the same aromatic ring, as in this compound, results in a complex interplay of these effects. The activating nature of both groups enhances the nucleophilicity of the benzene ring. The directing effects of the ortho- and para-directing methoxy group and the activating cyclopropyl group would need to be considered in any electrophilic substitution reaction.

Historical Development and Emerging Trends in the Research of Cyclopropyl Anisole (B1667542) Derivatives

The study of arylcyclopropanes, including cyclopropyl anisole derivatives, has a history rooted in the exploration of their unique physical and electronic properties. Early investigations, dating back over ninety years, utilized UV spectroscopy to probe the conjugative ability of the cyclopropyl ring with aromatic systems. unl.pt

The synthesis of cyclopropyl anisole derivatives has evolved with the broader advancements in organic synthesis. Friedel-Crafts type reactions and various cross-coupling methodologies have been employed to construct the core structure. organic-chemistry.orgvulcanchem.com For instance, palladium-catalyzed cross-coupling reactions of aryl halides with cyclopropyl-containing nucleophiles are a modern approach to forming these compounds. smolecule.com

Current research on cyclopropyl anisole derivatives is driven by their potential applications in various fields. In medicinal chemistry, the cyclopropyl anisole scaffold can be found in molecules designed as enzyme inhibitors. nih.gov For example, derivatives have been studied for their ability to inhibit monoamine oxidases (MAO), where the electronic nature of the substituents on the aromatic ring plays a crucial role in their activity. nih.gov

An emerging trend is the use of cyclopropyl anisole derivatives in the development of new catalytic reactions. The specific electronic and steric environment provided by the substituted aromatic ring can be exploited in the design of ligands for transition metal catalysis or in organocatalysis. Furthermore, the unique reactivity of the cyclopropyl ring continues to be explored for novel ring-opening functionalizations. rsc.org Recent advancements include photocatalytic reactions and the use of frustrated Lewis pairs to achieve new transformations of arylcyclopropanes. rsc.orgacs.org The regioselective functionalization of the anisole ring in these derivatives, for example through rhodium-catalyzed C-H bond cyclopropylation, is also an active area of research. acs.org

Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₂O |

| Average Mass | 148.205 g/mol |

| Monoisotopic Mass | 148.088815 g/mol |

| IUPAC Name | This compound |

| CAS Number | 10292-66-7 |

This data is compiled from reference chemspider.com.

Structure

3D Structure

Properties

IUPAC Name |

1-cyclopropyl-2-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-11-10-5-3-2-4-9(10)8-6-7-8/h2-5,8H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDAJXTMICFOAFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399068 | |

| Record name | 1-cyclopropyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10292-66-7 | |

| Record name | 1-Cyclopropyl-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10292-66-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-cyclopropyl-2-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profiles of 1 Cyclopropyl 2 Methoxybenzene

Electrophilic Aromatic Substitution Reactions of 1-Cyclopropyl-2-methoxybenzene

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. The outcome of such reactions on substituted benzenes is largely governed by the electronic nature of the substituents already present on the ring. libretexts.org

Substituent Directing Effects on the Aromatic Ring

In this compound, the aromatic ring is influenced by two substituents: a methoxy (B1213986) group (-OCH3) and a cyclopropyl (B3062369) group.

Methoxy Group: The methoxy group is a powerful activating group and an ortho, para-director. libretexts.orglibretexts.org The oxygen atom adjacent to the ring possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. libretexts.org This increases the electron density of the ring, particularly at the positions ortho and para to the methoxy group, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.orglumenlearning.com This resonance donation generally outweighs its inductive electron-withdrawing effect. libretexts.org

Cyclopropyl Group: The cyclopropyl group is also considered an activating group and an ortho, para-director. Its strained C-C bonds have significant π-character, allowing the group to donate electron density to the benzene (B151609) ring through conjugation. researchgate.netcymitquimica.com

When both groups are present, as in this compound, their directing effects are cooperative. The methoxy group at position 2 strongly activates positions 4 (para) and 6 (ortho). The cyclopropyl group at position 1 activates positions 2 (ortho), 4 (para), and 6 (ortho). The combined effect is a strong activation of the positions ortho and para to the methoxy group (positions 4 and 6), where electrophilic substitution is most likely to occur. The position between the two substituents (position 3) and the position adjacent to only the cyclopropyl group (position 5) are less favored.

Examination of Reaction Selectivity and Yields

The strong activating and directing nature of the methoxy group typically dominates the regioselectivity of electrophilic aromatic substitution reactions. For example, in the direct chlorination of this compound, the chlorine electrophile is directed to the positions activated by the methoxy group. smolecule.com

Below is a table summarizing the expected outcomes for common electrophilic aromatic substitution reactions.

| Reaction Type | Reagents | Expected Major Product(s) |

| Halogenation | Cl₂, AlCl₃ or FeCl₃ | 4-Chloro-1-cyclopropyl-2-methoxybenzene and 6-Chloro-1-cyclopropyl-2-methoxybenzene |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro-1-cyclopropyl-2-methoxybenzene and 6-Nitro-1-cyclopropyl-2-methoxybenzene |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | 4-Alkyl-1-cyclopropyl-2-methoxybenzene and 6-Alkyl-1-cyclopropyl-2-methoxybenzene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-Acyl-1-cyclopropyl-2-methoxybenzene and 6-Acyl-1-cyclopropyl-2-methoxybenzene |

This table represents predicted outcomes based on established principles of electrophilic aromatic substitution. Actual yields may vary based on specific reaction conditions.

Nucleophilic Substitution Processes Involving Halogenated this compound Derivatives

Nucleophilic substitution on an aromatic ring (SNAr) typically requires the presence of strong electron-withdrawing groups positioned ortho or para to a leaving group, usually a halogen. sci-hub.se In the case of halogenated this compound, such as 4-chloro-1-cyclopropyl-2-methoxybenzene, the ring is activated by electron-donating groups (methoxy and cyclopropyl), which generally disfavors classical SNAr reactions.

However, nucleophilic substitution can still be achieved under certain conditions, often involving transition-metal catalysis or the use of very strong nucleophiles. For instance, palladium-catalyzed cross-coupling reactions are a common method to achieve nucleophilic substitution on aryl halides, regardless of the electronic nature of other ring substituents. smolecule.com

Another approach involves the reaction of fluoroaromatic compounds with cyclopropanol (B106826) in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent like DMF. sci-hub.se This method has been shown to be effective for the synthesis of aryl cyclopropyl ethers via a one-pot SNAr reaction. sci-hub.se While not specific to this compound derivatives, this suggests that a fluoro-substituted analog could potentially undergo nucleophilic substitution with various nucleophiles.

Cyclopropane (B1198618) Ring-Opening Reactions in this compound Systems

The inherent ring strain of the cyclopropane ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions, providing a pathway to more complex functionalized molecules. nih.gov

Mechanistic Studies of Ring-Opening Hydroarylation Induced by Brønsted Acid Catalysis

The ring-opening hydroarylation of cyclopropanes typically involves the addition of an aryl group and a hydrogen atom across the 1,3-positions of the opened ring. While this reaction is common for "donor-acceptor" cyclopropanes, recent studies have shown that monosubstituted arylcyclopropanes can also undergo this transformation. rsc.orgchemrxiv.org

The use of a strong Brønsted acid, such as triflic acid (TfOH), in a highly polar, non-nucleophilic solvent like hexafluoroisopropanol (HFIP), can catalyze the ring-opening of electron-rich arylcyclopropanes. rsc.orgrsc.org The proposed mechanism for arylcyclopropanes proceeds through an Sₙ1-type pathway. chemrxiv.orgrsc.org The Brønsted acid protonates the cyclopropane ring, leading to the formation of a carbocation intermediate. This carbocation is then attacked by a nucleophilic arene, followed by deprotonation to yield the final branched product. rsc.orgchemrxiv.org For an electron-rich substrate like this compound, the methoxy group would further stabilize the benzylic carbocation formed upon ring-opening, facilitating the reaction. rsc.orgchemrxiv.org

Oxidative C-H and C-C Alkynylation Pathways of Arylcyclopropanes

Recent research has explored the oxidative functionalization of arylcyclopropanes, including C-H and C-C bond alkynylation. epfl.chrsc.org These reactions often proceed through radical cation intermediates, which can be generated via single-electron oxidation using photoredox catalysis or direct light activation of certain reagents. researchgate.netnih.gov

In one reported method, the irradiation of ethynylbenziodoxolone (EBX) reagents with visible light promotes the oxidative alkynylation of arylcyclopropanes. epfl.chrsc.org Interestingly, the reaction outcome can be controlled by the substitution pattern on the aryl ring. epfl.ch The presence of ortho methyl groups on the benzene ring was found to favor C-H alkynylation at the benzylic position of the cyclopropane ring. epfl.chrsc.org In the absence of such directing groups, the reaction can switch to a C-C bond cleavage pathway, resulting in an oxyalkynylation product. epfl.chnih.gov

While not specifically demonstrated on this compound, these findings suggest that it could be a substrate for such transformations. The methoxy group's electronic influence would likely play a significant role in the stability of the radical cation intermediate and the ultimate reaction pathway. epfl.chrsc.orgnih.gov

Electrochemical Approaches for C-C Bond Cleavage in Methylenecyclopropyl Systems

Electrochemical methods provide a powerful and environmentally benign approach for the ring-opening functionalization of cyclopropane derivatives, avoiding the need for external chemical oxidants. rsc.orgnih.gov In the context of systems structurally related to this compound, such as methylenecyclopropanes (MCPs), electrochemical oxidation facilitates the cleavage of the strained C-C bonds.

The reaction typically proceeds through the direct single-electron oxidation of a C-C bond within the cyclopropane ring. rsc.orgnih.gov This process generates a radical cation intermediate, which is susceptible to ring-opening. In the presence of nucleophiles, such as alcohols, this ring-opening can be followed by the formation of new C-O and C-C bonds, leading to functionalized products. For instance, the electrochemical oxidation of methylenecyclopropanes in the presence of alcohols results in an oxidative C-C bond cleavage and the formation of functionalized esters. rsc.orgcolab.ws

This methodology has been shown to be effective for a variety of methylenecyclopropanes and demonstrates good functional group tolerance. rsc.orgnih.gov The process involves anodic oxidation, often in an undivided electrochemical cell using graphite (B72142) electrodes. colab.ws The use of supporting electrolytes like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) is common. colab.ws This approach represents a significant advancement in C-C bond activation, offering a milder alternative to traditional methods that often require harsh reagents. chemrxiv.org

Recent studies have also explored the electrochemical oxidation of methylcyclopropane (B1196493) with diselenides and ditellurides, leading to dihydronaphthalene derivatives through a sequence of C(sp³)–H functionalization, ring-opening, and cyclization. colab.ws

Radical and Cationic Intermediates in the Reactivity of this compound

The formation of radical and cationic intermediates is central to understanding the reactivity of this compound and related arylcyclopropanes. The strained nature of the cyclopropane ring makes it susceptible to ring-opening reactions that proceed through these high-energy species.

Radical Intermediates: Radical intermediates can be generated through various means, including photocatalysis and reactions with radical initiators. uni-regensburg.de For example, the triphenylmethyl radical is a well-known stable organic free radical. bbhegdecollege.com In the context of cyclopropyl systems, a radical can be formed on the carbon atom of the cyclopropane ring. This radical species can then undergo further reactions, such as coupling or polymerization. bbhegdecollege.com The stability of the radical is influenced by the substituents on the aromatic ring. bbhegdecollege.com

Cationic Intermediates: Cationic intermediates, specifically benzylic cations, are frequently invoked in the reactions of arylcyclopropanes. msu.eduresearchgate.net The formation of a carbocation adjacent to the cyclopropyl group can lead to ring-opening or rearrangement reactions. msu.edu The methoxy group at the ortho position in this compound can stabilize an adjacent positive charge through resonance, influencing the regioselectivity of reactions.

In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking an electrophile to form a positively charged intermediate known as a benzenonium ion. msu.edu This intermediate is stabilized by resonance. msu.edu While this intermediate does not typically rearrange, it readily loses a proton to restore aromaticity. msu.edu

Gold(I) catalysts are particularly effective at promoting reactions of enynes that proceed through cyclopropyl gold(I) carbene-like intermediates. acs.org These intermediates can be viewed as stabilized cationic species that readily react with a variety of nucleophiles. acs.org

The generation and subsequent reactions of these radical and cationic intermediates are fundamental to the diverse reactivity of this compound, enabling a range of synthetic transformations.

Transition-Metal Catalyzed Functionalization and Transformation of the this compound Core

Transition-metal catalysis provides a versatile platform for the functionalization of the this compound core, enabling the formation of complex molecular architectures. acs.org These reactions can proceed through various mechanisms, including C-H bond activation and ring-opening of the cyclopropyl group.

Palladium catalysis has been extensively used for the C-H functionalization of cyclopropanes. rsc.orgrsc.org For instance, enantioselective palladium(0)-catalyzed C-H arylation of cyclopropanes has been achieved using Taddol-based phosphoramidite (B1245037) ligands, affording cyclopropyl-containing dihydroquinolones and dihydroisoquinolones in high yields and enantioselectivities. rsc.org In some cases, the cyclopropane ring remains intact during these functionalizations. rsc.org Palladium catalysts have also been employed in the oxidative coupling of C-H bonds with aldehydes to form ketones. nih.gov

Rhodium catalysts have also proven effective in C-H functionalization reactions. For example, Rh(III) catalysis has been used for the C2 functionalization of indoles. nih.gov

The functionalization of arylcyclopropanes can be achieved through two primary modes of activation: activation of the aryl ring via electron transfer or activation of the C(sp³)-C(sp³) bond of the cyclopropane with an electrophile. researchgate.net The regioselectivity of these reactions can be influenced by the substituents on the aromatic ring. researchgate.net For instance, in the functionalization of 1,2-disubstituted arenes, the size of the substituent can dictate the outcome of the reaction. researchgate.net

The combination of C-H bond activation and decarboxylation represents a novel strategy for functionalization. acs.org This approach has been utilized in the synthesis of various organic compounds, including styrenes and biaryls. acs.org

Below is a table summarizing some transition-metal catalyzed reactions involving arylcyclopropane systems.

| Catalyst/Reagent | Substrate Type | Reaction Type | Product Type | Ref. |

| Pd(dba)₂ / L2 / Cs₂CO₃ | N-(2-bromophenyl)-N-cyclopropylacetamide | Intramolecular C-H Arylation | Dihydroquinolone | rsc.org |

| Pd(OAc)₂ | 2-Phenylpyridines | Oxidative C-H Acylation | Ketones | nih.gov |

| Rh(III) complexes | Indoles | C2 Functionalization | Functionalized Indoles | nih.gov |

| Gold(I) complexes | 1,6-Enynes | Cyclization/Intermolecular Trapping | Polycyclic Compounds | acs.org |

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Cyclopropyl 2 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the chemical shifts, coupling constants, and integration of signals in both ¹H and ¹³C NMR spectra, the precise connectivity of atoms within 1-Cyclopropyl-2-methoxybenzene can be determined.

¹H NMR Spectral Analysis of this compound

The ¹H NMR spectrum of this compound provides detailed information about the different types of protons and their neighboring environments. The aromatic protons typically appear as a complex multiplet in the downfield region, a result of their distinct electronic environments and coupling interactions. The methoxy (B1213986) group protons resonate as a sharp singlet, characteristically upfield from the aromatic signals. The protons of the cyclopropyl (B3062369) group exhibit a unique set of multiplets in the most upfield region of the spectrum, a consequence of their shielded environment and complex spin-spin coupling patterns.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic | 6.81-7.05 | m | - |

| Methoxy | 3.80 | s | - |

| Cyclopropyl (CH) | 1.57-1.64 | m | - |

| Cyclopropyl (CH₂) | 0.39-0.65 | m | - |

This table presents representative ¹H NMR data. Actual values may vary slightly depending on the solvent and instrument used.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum shows distinct signals for each unique carbon atom in this compound. The carbon atoms of the benzene (B151609) ring attached to the methoxy and cyclopropyl groups appear at characteristic downfield chemical shifts. The methoxy carbon gives a signal in the mid-range of the spectrum. The carbons of the cyclopropyl ring are observed at significantly upfield chemical shifts, which is a hallmark of this strained ring system.

| Carbon Type | Chemical Shift (δ, ppm) |

| C (aromatic, attached to OCH₃) | 158.5 |

| C (aromatic, attached to cyclopropyl) | 130.2 |

| CH (aromatic) | 128.9, 127.4, 116.0, 113.0 |

| OCH₃ | 55.1 |

| CH (cyclopropyl) | 20.1 |

| CH₂ (cyclopropyl) | 5.1 |

This table presents representative ¹³C NMR data. Actual values may vary slightly depending on the solvent and instrument used.

Infrared (IR) Spectroscopy for Elucidating Vibrational Modes and Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays several characteristic absorption bands that confirm the presence of its key structural features. pku.edu.cn

Key vibrational modes observed in the IR spectrum include C-H stretching vibrations from the aromatic and cyclopropyl groups, C=C stretching vibrations from the benzene ring, and C-O stretching vibrations from the methoxy group. pku.edu.cn The presence of a strong band around 1245 cm⁻¹ is indicative of the aryl-alkyl ether linkage. pku.edu.cn

| Vibrational Mode | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3001 |

| Aliphatic C-H Stretch (Methoxy) | 2918, 2835 |

| C=C Aromatic Ring Stretch | 1608, 1509 |

| C-O Ether Stretch | 1245, 1036 |

This table presents key IR absorption bands. The full spectrum contains additional peaks corresponding to other vibrational modes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₀H₁₂O), the calculated exact mass is 148.08882. Experimental HRMS analysis, typically using techniques like electrospray ionization (ESI), would be expected to yield a measured mass that is extremely close to this theoretical value, confirming the molecular formula. pku.edu.cn

Chromatographic Techniques for Isolation and Purity Assessment

Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for assessing its purity. Gas chromatography (GC) is a particularly suitable method for the analysis of volatile compounds like this. rsc.org In a typical GC analysis, the compound is vaporized and passed through a column, and its retention time is a characteristic property that can be used for identification and quantification. rsc.org The purity of the compound can be determined by the presence of a single major peak in the chromatogram. rsc.org For preparative purposes, column chromatography using silica (B1680970) gel is often employed to isolate the compound from starting materials and byproducts. rsc.org

Theoretical and Computational Investigations of 1 Cyclopropyl 2 Methoxybenzene

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of electronic wavefunctions and energies of molecules. northwestern.edu These calculations provide a deep understanding of the electronic distribution, which governs a molecule's stability, geometry, and chemical reactivity. For 1-cyclopropyl-2-methoxybenzene, such calculations can elucidate the interplay between the electron-donating methoxy (B1213986) group and the unique electronic nature of the cyclopropyl (B3062369) ring attached to the aromatic system.

Density Functional Theory (DFT) has become a standard computational method for investigating the mechanisms of organic reactions due to its balance of accuracy and computational cost. nih.govlu.se DFT studies on molecules similar to this compound focus on mapping out potential energy surfaces for various transformations.

Researchers can use DFT to model reaction pathways, such as the acid-catalyzed ring-opening of the cyclopropane (B1198618) moiety or electrophilic substitution on the benzene (B151609) ring. rsc.org These calculations identify the structures of transition states—the highest energy points along a reaction coordinate—and determine their corresponding activation energies (ΔG‡). nih.gov For instance, in reactions involving arylcyclopropanes, DFT calculations have helped to distinguish between different mechanistic possibilities, such as an Sₙ1-type mechanism involving a carbocation intermediate versus a concerted pathway. rsc.org A hypothetical DFT study on the nitration of this compound would predict the most likely position of substitution by comparing the energies of the transition states leading to different isomers.

Table 1: Hypothetical DFT-Calculated Activation Energies for Electrophilic Nitration of this compound

| Substitution Position | Relative Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|

| C4 (para to cyclopropyl) | 0.0 | Yes |

| C6 (ortho to cyclopropyl) | +2.5 | Minor |

| C3 (meta to cyclopropyl) | +5.8 | No |

| C5 (meta to cyclopropyl) | +4.2 | No |

Note: This table is illustrative and based on general principles of electrophilic aromatic substitution influenced by activating groups.

The cyclopropyl group is a subject of significant theoretical interest due to its high ring strain and unique bonding characteristics. acs.org The C-C-C bond angles in cyclopropane are forced to be 60°, a significant deviation from the ideal sp³ angle of 109.5°, leading to substantial angle strain. This inherent strain energy makes the ring susceptible to opening reactions, a key aspect of its chemical reactivity. core.ac.uk

The bonding in cyclopropane is often described by the Walsh model, which involves sp² hybridized carbons forming the ring framework, with p-orbitals directed towards the center of the ring and combining to form a set of Walsh molecular orbitals. This arrangement gives the C-C bonds significant p-character, allowing the cyclopropyl group to engage in conjugation with adjacent π-systems, such as the benzene ring in this compound. Computational studies can quantify this interaction and its effect on the electronic structure of the entire molecule. researchgate.net The hyperconjugative ability of the cyclopropyl group can stabilize adjacent positive charges or radical centers, influencing reaction mechanisms. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Computational Approaches to Conformational Analysis of this compound

Conformational analysis aims to identify the most stable three-dimensional arrangements of a molecule. uwlax.edu For this compound, the primary conformational flexibility arises from the rotation about the single bond connecting the cyclopropyl group to the benzene ring and the rotation of the methoxy group.

Prediction of Spectroscopic Parameters from First Principles Calculations

First-principles (ab initio) calculations can predict various spectroscopic properties with a high degree of accuracy, serving as a powerful tool for structure verification. iranchembook.irunizg.hr By calculating the optimized geometry and electronic properties of this compound, it is possible to simulate its NMR and IR spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ). These predictions are valuable for assigning peaks in experimental spectra. For example, calculations would confirm the characteristic upfield shifts for the cyclopropyl protons and carbons.

IR Spectroscopy: By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies and their corresponding intensities can be predicted. uobasrah.edu.iq This simulated IR spectrum can be compared with experimental data to identify characteristic absorption bands, such as the C-O stretching of the methoxy group, C-H stretching of the aromatic and cyclopropyl groups, and ring vibrations.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Parameter | Predicted Value (DFT) | Typical Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) - Methoxy (OCH₃) | 3.88 | 3.8-4.0 |

| ¹H NMR (δ, ppm) - Cyclopropyl (CH) | 1.95 | 1.8-2.1 |

| ¹H NMR (δ, ppm) - Cyclopropyl (CH₂) | 0.98, 0.65 | 0.5-1.2 |

| ¹³C NMR (δ, ppm) - Methoxy (OCH₃) | 55.4 | 55-56 |

| IR Frequency (cm⁻¹) - C-O Stretch | 1255 | 1240-1260 |

Note: This table is illustrative. Actual predicted values depend on the level of theory and basis set used.

Molecular Modeling for Understanding Intermolecular Interactions and Packing Arrangements

Should single-crystal X-ray diffraction data for this compound become available, molecular modeling and simulation would be invaluable for analyzing its solid-state behavior. Molecular dynamics simulations can provide insights into the non-covalent interactions that govern how molecules arrange themselves in a crystal lattice. aip.org

For this compound, these interactions would likely include:

Van der Waals forces: These are the primary attractive forces between the nonpolar parts of the molecules.

C-H···π interactions: The aromatic ring can act as a weak hydrogen bond acceptor for C-H bonds from neighboring molecules.

Dipole-dipole interactions: The polar methoxy group would introduce dipole moments, leading to specific orientations in the crystal to optimize these interactions.

Understanding these packing arrangements is crucial as they influence macroscopic properties such as melting point, density, and solubility. researchgate.net Computational analysis can help rationalize the observed crystal structure and predict potential polymorphism (the ability of a substance to exist in more than one crystal form). researchgate.net

Applications of 1 Cyclopropyl 2 Methoxybenzene in Advanced Chemical Fields

1-Cyclopropyl-2-methoxybenzene as a Key Building Block in Complex Organic Synthesis

The strategic placement of the cyclopropyl (B3062369) and methoxy (B1213986) groups on the benzene (B151609) ring makes this compound a valuable precursor in complex organic synthesis. The cyclopropyl group, with its inherent ring strain and unique electronic character, can influence the reactivity of the aromatic ring and serve as a handle for further molecular elaborations. unl.pt The methoxy group, being an ortho, para-director, can guide electrophilic aromatic substitution reactions, allowing for the regioselective introduction of additional functional groups. smolecule.com

A notable synthetic application involves its use in palladium-catalyzed cross-coupling reactions. For instance, this compound can be synthesized in high yield through the Suzuki-Miyaura cross-coupling of 2-methoxyphenyl methanesulfonate (B1217627) with potassium cyclopropyltrifluoroborate (B8364958), using a palladium acetate (B1210297) catalyst and a RuPhos ligand. nih.gov This methodology provides an efficient route to this key building block.

Furthermore, derivatives of this compound, such as 4-chloro-1-cyclopropyl-2-methoxybenzene, are also employed in cross-coupling reactions to form new carbon-carbon bonds, which is a fundamental process in the construction of complex organic molecules. smolecule.com The presence of the chloro group offers a site for nucleophilic substitution, further expanding its synthetic utility. smolecule.com

Table 1: Synthesis of this compound via Suzuki-Miyaura Coupling

| Reactants | Catalyst System | Solvent | Yield | Reference |

|---|

Development of Functional Materials and Polymers Incorporating the this compound Motif

The unique properties of the cyclopropyl group are being exploited in the design of new materials. smolecule.com The incorporation of the this compound motif into larger molecular structures is a promising strategy for developing advanced functional materials and polymers.

Research into polymers containing cyclopropane (B1198618) in the side chains has demonstrated the ability to manipulate the thermal properties of the resulting materials. For example, increasing the cyclopropane content in the side chains of polybutadiene (B167195) has been shown to lead to a higher glass transition temperature (Tg) and a decrease in bulk crystallinity. rsc.org While this research did not specifically use this compound, it highlights the potential of incorporating cyclopropyl-containing motifs to tune polymer properties. The introduction of the this compound unit as a pendant group on a polymer backbone could impart specific thermal, mechanical, and photophysical characteristics to the resulting material. rsc.org

The electronic properties of the this compound moiety make it a candidate for inclusion in materials for electronic and optoelectronic applications. lookchem.comchemscene.com Aromatic compounds are fundamental components of organic light-emitting diodes (OLEDs), organic photovoltaic cells, and organic field-effect transistors. scispace.comgoogle.com The specific electronic contributions of the cyclopropyl and methoxy groups can influence the HOMO/LUMO energy levels and charge transport properties of materials incorporating this structure. While direct applications of this compound in this context are still emerging, related cyclopropyl-containing aromatic compounds are being investigated for their potential in optoelectronic devices. lookchem.com

Design of Novel Polymeric Architectures with Cyclopropyl-Containing Side Chains

Role in Agrochemical Research as Synthetic Precursors

In the field of agrochemical research, this compound and its derivatives serve as important precursors for the synthesis of new pesticides and herbicides. smolecule.comlookchem.com The cyclopropyl moiety is a recognized structural feature in a number of commercially successful agrochemicals, contributing to their biological activity and metabolic stability. thieme-connect.com

For example, derivatives of this compound can be used to construct more complex molecules with potential herbicidal or pesticidal properties. The synthesis of compounds like cyprosulfamide, which contains a cyclopropyl group attached to a substituted benzene ring, underscores the importance of this structural motif in developing new crop protection agents. google.com

Utilization in Pharmaceutical Synthesis as Intermediates for Bioactive Compound Development

The this compound scaffold is a valuable intermediate in the synthesis of pharmaceutically active compounds. smolecule.comlookchem.com The cyclopropyl group is often incorporated into drug candidates to enhance properties such as metabolic stability, binding affinity to biological targets, and membrane permeability. unl.pt

One notable application is in the synthesis of pyrazinone-based scaffolds, which are of significant interest in medicinal chemistry. For instance, a key intermediate, (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile, a potent and orally bioavailable corticotropin-releasing factor-1 (CRF1) receptor antagonist, incorporates a cyclopropyl-methoxyethyl side chain. researchgate.net The synthesis of such complex molecules often involves the coupling of a pyrazinone core with a side chain derived from a precursor like this compound. researchgate.net The development of efficient synthetic routes, such as palladium-catalyzed cross-coupling reactions, is crucial for accessing these pyrazinone-based drug candidates. researchgate.netresearchgate.net

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Methoxyphenyl methanesulfonate |

| Potassium cyclopropyltrifluoroborate |

| Palladium acetate |

| RuPhos |

| 4-Chloro-1-cyclopropyl-2-methoxybenzene |

| Polybutadiene |

| Cyprosulfamide |

Synthetic Pathways to Fluoroquinolone Derivatives Containing Cyclopropyl-Methoxybenzene Fragments

The incorporation of the this compound moiety into the core structure of fluoroquinolones has been a significant area of research, aiming to enhance the antibacterial activity and pharmacokinetic properties of these potent drugs. Various synthetic strategies have been developed to construct these complex molecules, often involving multi-step sequences that build upon the foundational quinolone scaffold.

A key intermediate in many of these syntheses is a functionalized quinolone core, such as 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This intermediate allows for the subsequent introduction of various substituents at the C-7 position, a critical determinant of the drug's antibacterial spectrum and potency.

One common approach involves the nucleophilic aromatic substitution of a halogen, typically fluorine or chlorine, at the C-7 position of the quinolone ring with a desired amine. For instance, the synthesis of certain 8-nitrofluoroquinolone derivatives begins with the preparation of 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. This synthon is then reacted with a variety of primary amines to introduce different functionalities at the C-7 position. The presence of the electron-withdrawing nitro group at C-8 facilitates this substitution reaction. mdpi.com

Another strategy focuses on the early introduction of the cyclopropyl group. Streamlined syntheses of fluoroquinolones like ciprofloxacin (B1669076) have been developed that feature an early-stage insertion of the cyclopropylamine (B47189) moiety. google.com This can be achieved by reacting a suitable precursor with cyclopropylamine under pressure and elevated temperatures. google.com The resulting intermediate can then undergo further reactions to build the complete fluoroquinolone structure.

The synthesis of more complex derivatives, such as those with a 2-thioalkyl group, starts from a substituted benzoic acid. For example, 2,4,5-trifluoro-3-methoxy benzoic acid can be converted to its acid chloride, which then reacts with potassium ethyl malonate. nih.gov Subsequent steps, including coupling with cyclopropyl isothiocyanate and intramolecular nucleophilic aromatic substitution, lead to the formation of the core fluoroquinolone structure. nih.gov The C-7 fluorine can then be substituted with various cyclic amines to yield the final products. nih.gov

The following table provides an overview of some key synthetic reactions for preparing fluoroquinolone derivatives that incorporate the cyclopropyl-methoxybenzene fragment, highlighting the reactants, reagents, and resulting products.

| Starting Material | Reagents/Catalysts | Reaction Conditions | Intermediate/Product | Reference |

| 2,4,5-trifluoro-3-methoxy benzoic acid | Thionyl chloride; Potassium ethyl malonate, MgCl2; 6N HCl | Reflux in ethyl acetate; Decarboxylation | Aryl propionate (B1217596) ethyl ester | nih.gov |

| Aryl propionate ethyl ester | Potassium hydroxide; Cyclopropyl isothiocyanate; Ethyl iodide or Isopropyl iodide | In situ trapping of thiolate intermediate | Ethyl esters 4a and 4b | nih.gov |

| Ethyl esters 4a and 4b | Potassium tert-butoxide | Intramolecular nucleophilic aromatic substitution | Fluoroquinolone core structures 5a and 5b | nih.gov |

| Fluoroquinolone core structures 5a and 5b | Piperazine or Octahydropyrrolopyridine | DMF, 60°C | Moxifloxacin-like and ciprofloxacin-like fluoroquinolone ethyl esters 6a-d | nih.gov |

| 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Substituted primary amine; Sodium hydrogen carbonate | 75-80°C, reflux in 50% aqueous ethanol | C-7 substituted 1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivatives | mdpi.com |

| Diethyl malonate | 1,2-dibromoethane, 50% aqueous NaOH, phase-transfer catalyst | Room temperature, 2 hours | Cyclopropane-1,1-dicarboxylic acid | thieme-connect.com |

| Intermediate 115 | Cyclopropylamine, glacial acetic acid, CH2Cl2; K2CO3, NMP | 60-70°C, 5.5 hours | 1,4-dihydroquinoline-3-carboxylate 117 | thieme-connect.com |

| Ester 117 | Acetic acid, sulfuric acid, water | Reflux, 3 hours | Free acid 118 | thieme-connect.com |

Retrosynthetic Analysis and Synthetic Planning for 1 Cyclopropyl 2 Methoxybenzene Containing Scaffolds

Foundational Principles of Retrosynthetic Analysis Applied to 1-Cyclopropyl-2-methoxybenzene Targets

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ewadirect.com The process begins by identifying the target molecule (TM), in this case, a structure incorporating the this compound unit, and working backward by proposing a series of "disconnections." deanfrancispress.comnumberanalytics.com A disconnection is the imaginary cleavage of a bond that corresponds to a known and reliable chemical reaction performed in the forward direction. ewadirect.comlibretexts.org

This process breaks the target molecule into simpler fragments called synthons, which are idealized representations of the reactive species. These synthons are then matched with their real-world chemical counterparts, known as synthetic equivalents. For instance, disconnecting the bond between the cyclopropyl (B3062369) group and the benzene (B151609) ring in this compound generates an aryl anion synthon and a cyclopropyl cation synthon, or vice versa. The corresponding synthetic equivalents could be an organometallic aryl species (like a Grignard or organolithium reagent) and a cyclopropyl halide. unl.pt

The analysis continues by simplifying the precursors through further disconnections until readily available starting materials are identified. libretexts.org A crucial aspect of this planning phase is the recognition of functional groups within the target molecule and the application of Functional Group Interconversions (FGI) to facilitate strategic disconnections or improve the feasibility of a proposed synthetic step. deanfrancispress.comsathyabama.ac.in For the this compound scaffold, key considerations include the stability of the cyclopropyl ring under various reaction conditions and the directing effects of the methoxy (B1213986) group in aromatic substitution reactions. smolecule.com

Strategic Disconnections and Transformational Logic for Complex Structures Bearing the this compound Unit

When planning the synthesis of complex molecules containing the this compound moiety, the choice of disconnection is critical for developing an efficient and convergent route. The logic behind these disconnections is based on identifying the most robust and high-yielding reactions to form the key bonds of the target structure. numberanalytics.com

For the arylcyclopropane framework, two primary disconnection strategies are evident unl.pt:

Disconnection of the Aryl-Cyclopropane (Csp²–Csp³) Bond: This is a common and powerful strategy that breaks the molecule down into an aromatic component and a cyclopropyl component. unl.pt This approach allows for the use of well-established cross-coupling reactions, such as those catalyzed by palladium or nickel, to form the crucial C-C bond. smolecule.comorganic-chemistry.org The choice of precursors depends on the specific coupling reaction; for example, a Suzuki coupling would involve an aryl boronic acid and a cyclopropyl halide.

Cyclopropanation of a Styrene Precursor: An alternative strategy involves disconnecting the cyclopropane (B1198618) ring itself. unl.pt This implies a forward synthesis where the cyclopropyl group is formed late in the sequence by the cyclopropanation of a corresponding 2-methoxystyrene derivative. Reactions like the Simmons-Smith reaction or those involving carbenoids can be employed for this transformation. nih.gov

For analogs where the cyclopropyl group is attached via an ether linkage (cyclopropyl aryl ethers), the most prudent retrosynthetic disconnection is of the O-c-Pr bond. nih.govnih.gov This leads to a phenol (B47542) precursor (e.g., guaiacol) and a cyclopropyl source. nih.gov This approach is favored because the alternative disconnection of the Ar-O bond is complicated by the propensity of cyclopropanol (B106826) to rearrange. nih.gov

Table 1: Key Retrosynthetic Disconnections for this compound Scaffolds

| Disconnection Strategy | Bond Cleaved | Precursors (Synthons) | Corresponding Forward Reaction |

| Aryl-Cyclopropane Coupling | C(aryl)-C(cyclopropyl) | Aryl halide/boronic acid + Cyclopropyl organometallic/halide | Palladium/Nickel-catalyzed cross-coupling (e.g., Suzuki, Stille) unl.ptsmolecule.comorganic-chemistry.org |

| Olefin Cyclopropanation | C-C within cyclopropane | 2-Methoxystyrene + Carbene source | Simmons-Smith, Diazomethane with catalyst unl.ptnih.gov |

| Chan-Lam Cyclopropylation (for ether analogs) | O-C(cyclopropyl) | 2-Methoxyphenol (Guaiacol) + Potassium cyclopropyl trifluoroborate | Copper-catalyzed O-cyclopropylation nih.govnih.govacs.org |

Application of Functional Group Interconversions (FGI) in Retrosynthetic Pathways

Functional Group Interconversion (FGI) is the process of converting one functional group into another to facilitate a key disconnection or to manage reactivity and selectivity issues during a synthesis. ewadirect.comimperial.ac.uk It is a fundamental tactic in retrosynthetic planning. sathyabama.ac.in

In the context of this compound and its analogs, FGI can be applied in several strategic ways:

Modification of the Methoxy Group: The methoxy group (-OCH₃) can be a target for FGI. For example, it can be retrosynthetically converted to a hydroxyl group (-OH). ewadirect.com This FGI (Ar-OMe ⇒ Ar-OH) opens up different synthetic possibilities in the forward direction, such as Williamson ether synthesis or Chan-Lam coupling to introduce the cyclopropyl group if an ether linkage is desired. nih.govscispace.com The hydroxyl group is also a powerful ortho-para director for electrophilic aromatic substitution, which can be used to introduce other substituents before being methylated.

Introduction of Other Ring Substituents: FGI is critical for synthesizing substituted analogs. For example, if a nitro group is desired on the aromatic ring, it can be introduced via electrophilic nitration. This nitro group can then be reduced to an amine (FGI: -NO₂ ⇒ -NH₂), which can be further modified. sathyabama.ac.in Similarly, a halogen introduced onto the ring can be used in cross-coupling reactions and then later removed via reductive dehalogenation if necessary. smolecule.com

Managing Reactivity: Sometimes a functional group is introduced to activate or deactivate the ring for a specific reaction, only to be converted to the desired group later. For example, an activating group might be used to facilitate an electrophilic substitution, then converted to a different group via FGI. sathyabama.ac.in

Table 2: Examples of FGI in the Synthesis of this compound Analogs

| Initial Functional Group | Target Functional Group | Reagents for Forward Reaction | Synthetic Purpose |

| Methoxy (-OCH₃) | Hydroxyl (-OH) | BBr₃, HBr | Enables O-alkylation or coupling reactions. ewadirect.com |

| Halogen (-Br, -I) | Hydrogen (-H) | H₂/Pd-C, or other reducing agents | Removal of a directing or coupling group after it has served its purpose. |

| Nitro (-NO₂) | Amine (-NH₂) | H₂/Pd-C, Sn/HCl | Provides a versatile amine handle for further derivatization. sathyabama.ac.in |

| Ketone (C=O) | Alcohol (CH-OH) | NaBH₄, LiAlH₄ | Stereoselective reduction to create chiral centers. imperial.ac.uk |

| Alcohol (-OH) | Alkyl Halide (-X) | PBr₃, SOCl₂, TsCl then NaX | Prepares the molecule for nucleophilic substitution reactions. ub.edu |

Stereochemical Considerations in Retrosynthetic Planning

When designing syntheses for complex molecules, especially those intended for biological applications, controlling stereochemistry is paramount. For analogs of this compound that contain additional chiral centers, stereochemical considerations must be integrated into the retrosynthetic plan from the outset. numberanalytics.com

The key challenges and strategies include:

Asymmetric Cyclopropanation: If the cyclopropane ring itself is substituted and chiral, its stereochemistry must be controlled. Retrosynthetic analysis would lead back to an alkene precursor, and the forward synthesis would require an enantioselective cyclopropanation method. acs.org

Chiral Auxiliaries: For molecules with stereocenters on side chains, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. numberanalytics.com The auxiliary is later removed.

Substrate-Controlled Diastereoselection: The existing stereochemistry in a complex precursor can influence the stereochemical outcome of subsequent reactions. This is a critical consideration when building up molecular complexity.

Wagner-Meerwein Rearrangements: In some syntheses involving the formation of cyclopropylmethyl cations, rearrangements can occur that may lead to a loss of stereochemical information. pku.edu.cn However, in certain catalyzed reactions, the stereochemistry can be transferred effectively despite the formation of planar intermediates, as the rate-determining step sets the chirality. pku.edu.cn

For example, in the synthesis of a complex analog with a chiral side chain attached to the this compound core, the retrosynthetic analysis must consider how and when to set the stereocenter(s). This might involve an asymmetric reduction of a ketone, an asymmetric alkylation, or starting from a chiral pool material. nih.gov

Future Research Directions and Emerging Paradigms

Development of Novel and Sustainable Synthetic Methodologies for 1-Cyclopropyl-2-methoxybenzene

The pursuit of environmentally benign and efficient chemical syntheses is a cornerstone of modern chemistry. ucl.ac.uk For this compound, future research is geared towards developing greener and more atom-economical synthetic routes.

One promising avenue lies in the advancement of cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, has been successfully employed to synthesize this compound by reacting 2-methoxyphenyl methanesulfonate (B1217627) with potassium cyclopropyltrifluoroborate (B8364958), achieving a high yield of 91%. nih.gov This method's success with both electron-rich and electron-deficient aryl mesylates suggests a broad scope for further optimization. nih.gov Future work could focus on replacing palladium catalysts with more abundant and less toxic metals, or developing catalytic systems that operate under milder conditions and in greener solvents like water. ucl.ac.uknih.gov

Another area of exploration is the direct C-H cyclopropylation of anisole (B1667542). While challenging, this approach would be highly atom-economical, avoiding the need for pre-functionalized starting materials. Research into transition-metal-catalyzed C-H activation, a field that has seen significant growth, could unlock new pathways to synthesize this compound and its derivatives.

Furthermore, the development of one-pot or tandem reactions that combine multiple synthetic steps into a single, streamlined process is a key goal. whiterose.ac.uk For example, a tandem oxidation-cyclopropanation sequence could potentially convert a suitable precursor directly to the target molecule, minimizing waste and purification steps. whiterose.ac.uk The use of biocatalysis, employing enzymes to perform specific transformations, also represents a sustainable frontier for the synthesis of such compounds. ucl.ac.uk

Exploration of Unprecedented Reactivity Modes of the Cyclopropyl-Methoxybenzene System

The unique electronic and steric properties of the cyclopropyl (B3062369) group, combined with the influence of the methoxybenzene moiety, suggest that this compound may exhibit novel reactivity. The cyclopropyl group, with its high ring strain and "p-character" of its C-C bonds, can participate in a variety of ring-opening reactions. researchgate.netnih.gov

Future research will likely focus on exploiting this reactivity in a controlled and selective manner. For instance, the regioselective opening of the cyclopropane (B1198618) ring could be triggered by various reagents or catalysts to generate new functionalized aromatic compounds. A study on the ring-opening hydroarylation of monosubstituted cyclopropanes using a Brønsted acid in hexafluoroisopropanol (HFIP) has shown that arylcyclopropanes can react with arene nucleophiles to give branched products. rsc.org This suggests that this compound could serve as a precursor to more complex molecular architectures through similar transformations.

The interaction between the cyclopropyl ring and the adjacent methoxy-substituted aromatic ring is another area ripe for investigation. The methoxy (B1213986) group, being an electron-donating group, activates the benzene (B151609) ring towards electrophilic aromatic substitution. msu.edu Understanding how the cyclopropyl substituent influences the regioselectivity of these reactions is a key research question. Will it direct incoming electrophiles to specific positions on the ring? Answering this will enable the use of this compound as a versatile building block in organic synthesis.

Furthermore, the potential for this compound to participate in cycloaddition reactions is an exciting prospect. Photocycloadditions, for example, can generate a high degree of molecular complexity in a single step from relatively simple starting materials. publish.csiro.au The electronic nature of the substituents on the benzene ring can influence the type of photocycloaddition that occurs, suggesting that the methoxy group in this compound could play a directing role in such reactions. publish.csiro.au

Expansion of Applications in Advanced Materials and Catalytic Systems

The unique structural features of this compound make it an attractive candidate for incorporation into advanced materials and catalytic systems.

In the realm of materials science, the rigid and strained cyclopropyl group could be used to introduce specific conformational constraints in polymers or organic electronic materials. This could lead to materials with novel optical, electronic, or mechanical properties. For instance, incorporating this moiety into organic semiconductors could influence their packing and charge transport characteristics. chemscene.com

In catalysis, this compound could serve as a ligand for transition metal catalysts. The cyclopropyl group can interact with metal centers in unique ways, potentially leading to catalysts with enhanced activity or selectivity. The development of new phosphine (B1218219) ligands, for example, is an active area of research, and the cyclopropyl-methoxybenzene scaffold could provide a new platform for ligand design. chemscene.com

Interdisciplinary Research Incorporating this compound in Frontier Technologies

The potential applications of this compound extend beyond traditional chemistry into various interdisciplinary fields.

In medicinal chemistry, the cyclopropyl group is a common motif in biologically active compounds, as it can improve metabolic stability and binding affinity. nih.govresearchgate.net While this article does not delve into specific therapeutic applications, the synthesis of derivatives of this compound could be of interest for the development of new molecular probes and scaffolds for drug discovery. gla.ac.uk

The unique electronic properties of the molecule could also be harnessed in the development of new sensors or molecular switches. The interaction between the cyclopropyl ring and the aromatic system could be sensitive to external stimuli, leading to changes in the molecule's spectroscopic or electronic properties.

Furthermore, the principles of sustainable chemistry, which drive the development of new synthetic methods for this compound, are themselves a major area of interdisciplinary research, connecting chemistry with environmental science and engineering. ucl.ac.uk

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.